Scientific Field: Organic Chemistry Application Summary: In organic synthesis, 5-(1H-imidazol-2-yl)-2-methylaniline serves as a versatile reactant for synthesizing imidazole derivatives, which are crucial in constructing complex organic molecules. Methods of Application:
Synthesis: Utilizing this compound as a nucleophilic reagent to form covalent bonds with electrophiles.
Experimental Conditions: Reactions often require controlled temperatures and solvent systems to optimize yields.
Yield: The efficiency of the reactions is measured by the yield of desired products, which varies based on reaction conditions.
Analysis: Products are typically analyzed using NMR, IR, and mass spectrometry.
Scientific Field: Biochemistry Application Summary: This compound is instrumental in the study of enzyme mechanisms and metabolic pathways involving imidazole rings. Methods of Application:
Enzyme Assays: Used to probe the active sites of enzymes.
Metabolic Tracing: Labeled versions can trace metabolic pathways.
Enzymatic Activity: Changes in activity provide insights into enzyme function.
Metabolic Pathways: Tracing experiments reveal the role of imidazole-containing compounds in metabolism.
Scientific Field: Pharmacology Application Summary: It’s used to develop new therapeutic agents, given its structural similarity to biologically active imidazoles. Methods of Application:
Drug Synthesis: As a precursor in the synthesis of potential pharmacological agents.
Biological Testing: In vitro assays to test biological activity.
Biological Activity: Assays reveal potential therapeutic effects against various diseases.
Drug Development: Promising compounds may enter further stages of drug development.
Scientific Field: Medicinal Chemistry Application Summary: The compound is a building block for creating new drugs, especially those targeting diseases related to the imidazole system. Methods of Application:
Drug Design: Rational design based on the imidazole pharmacophore.
Synthetic Pathways: Development of synthetic routes to create novel drugs.
Drug Candidates: New molecules with potential medicinal properties are synthesized and characterized.
Scientific Field: Chemical Engineering Application Summary: It’s used in the design and synthesis of materials with specific electronic or photophysical properties. Methods of Application:
Material Synthesis: Incorporation into polymers or electronic materials.
Property Evaluation: Testing electrical conductivity and photophysical properties.
Material Properties: Discovery of materials with desirable electronic characteristics for potential use in electronics.
Scientific Field: Materials Science Application Summary: This compound contributes to the development of new materials with applications in various industries, including electronics and pharmaceuticals. Methods of Application:
Nanomaterials Synthesis: Used in the creation of imidazole-based nanomaterials.
Composite Materials: Integration into composite structures for enhanced properties.
Material Development: Production of materials with improved mechanical, thermal, or electronic properties.
5-(1H-imidazol-2-yl)-2-methylaniline is an organic compound characterized by the presence of an imidazole ring and an aniline moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the methylaniline part consists of a benzene ring with an amino group and a methyl substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The reactivity of 5-(1H-imidazol-2-yl)-2-methylaniline can be attributed to the nucleophilicity of the nitrogen atoms in the imidazole ring. For instance, it can participate in various reactions such as:
These reactions highlight its potential utility in synthesizing more complex organic molecules.
Research indicates that compounds containing imidazole rings exhibit a range of biological activities, including:
The specific biological activity of 5-(1H-imidazol-2-yl)-2-methylaniline requires further investigation, but its structural features suggest it may possess similar pharmacological properties.
The synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline can be achieved through several methods:
These methods underline the compound's synthetic accessibility and versatility.
5-(1H-imidazol-2-yl)-2-methylaniline has potential applications in:
Interaction studies involving 5-(1H-imidazol-2-yl)-2-methylaniline are crucial for understanding its behavior in biological systems. Preliminary studies suggest that its interactions with biomolecules could influence its pharmacological effects, particularly through hydrogen bonding and π-stacking interactions due to the aromatic nature of the compound .
Several compounds share structural similarities with 5-(1H-imidazol-2-yl)-2-methylaniline. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(1H-benzimidazol-2-yl)-2-methylaniline | Contains a benzimidazole instead of imidazole | Enhanced stability and potentially different biological activity |
2-Methylimidazole | Simpler structure lacking an aniline moiety | Primarily used as a building block in organic synthesis |
1-Methylimidazole | Similar to 2-methylimidazole but with a different substitution pattern | Often used in pharmaceuticals for its unique properties |
These compounds illustrate the diversity within imidazole derivatives while highlighting the unique characteristics of 5-(1H-imidazol-2-yl)-2-methylaniline.
The imidazole ring in 5-(1H-imidazol-2-yl)-2-methylaniline is typically constructed via condensation reactions between α-haloketones and nitrogen-containing precursors. A seminal method involves the reaction of bromoketone 55 with 3-methylphenylguanidinium nitrate 56 in the presence of potassium hydroxide (KOH), yielding the imidazole analogue 3 with high regioselectivity (Scheme 1). This approach capitalizes on the nucleophilic displacement of bromide by guanidinium-derived amines, followed by cyclodehydration to form the five-membered heterocycle. Similarly, oxazole derivatives are accessible via condensation of bromoketone 55 with 3-methylphenylurea 57, though yields are marginally lower due to competing side reactions.
Cyclocondensation strategies extend to pyrazole and triazole systems. For instance, treatment of 4-pyridinecarbonitrile with sodium methoxide generates amidine 58, which undergoes heterocyclization with 3-methylphenylisothiocyanate to form thiadiazole 5. These methods highlight the adaptability of condensation chemistry in accessing diverse heterocyclic frameworks.
Table 1: Traditional Condensation Methods for Imidazole-Aniline Hybrids
Mechanistic studies reveal that base strength critically influences reaction efficiency. Strong bases like KOH facilitate deprotonation and cyclization, whereas milder conditions favor intermediate stabilization.
Transition metal-catalyzed cross-coupling remains underexplored for 5-(1H-imidazol-2-yl)-2-methylaniline derivatives. Current literature focuses on organocatalytic methods, such as the phosphazene base BEMP-mediated synthesis of imidazol-2-ones from propargylic ureas. However, analogous strategies employing palladium or copper catalysts could theoretically enable Suzuki-Miyaura or Ullmann-type couplings between imidazole halides and arylboronic acids. For example, coupling 2-bromoimidazole with 2-methylaniline precursors might yield targeted hybrids, though such examples are absent in the provided sources.
Indirect evidence from Ag-catalyzed intramolecular hydroamidation reactions suggests that transition metals could facilitate C–N bond formation in related systems. Future research should explore these avenues to improve modularity and reduce reliance on stoichiometric bases.
While microwave-assisted synthesis is not explicitly detailed in the provided literature, solvent-free conditions align with green chemistry principles. The Knoevenagel condensation catalyzed by imidazole in dichloromethane demonstrates the viability of minimizing solvent use, though this method targets olefin synthesis rather than imidazole-aniline hybrids. Notably, BEMP-catalyzed cyclizations achieve rapid reaction times (1–60 minutes) under ambient conditions, rivaling microwave efficiency without specialized equipment.
Table 2: Solvent-Free and Rapid Synthesis Techniques
Method | Conditions | Time | Yield (%) | Reference |
---|---|---|---|---|
BEMP-catalyzed cyclization | CH$$_3$$CN, rt, 1 min | 1 min | 93 | |
Imidazole-catalyzed Knoevenagel | Neat, 80°C, 2 h | 2 h | 88 |
These protocols emphasize the role of catalyst selection in accelerating reactions, with BEMP’s strong basicity enabling near-quantitative conversions.
Regioselective modifications of the imidazole-aniline core enable targeted pharmacological optimization. For instance, azo-Schiff base ligands (L1–L3) incorporate electron-withdrawing groups at the imidazole C4 position, enhancing antifungal activity. Similarly, cyclization of carboxylic acid 2 with hydrazine derivatives yields pyrazole hybrids (3–5) with distinct electronic profiles.
Table 3: Regioselective Derivatives and Their Applications
Derivative | Functional Group | Position Modified | Application | Reference |
---|---|---|---|---|
L1 | Azo-Schiff base | Imidazole C4 | Antifungal agents | |
3 | Pyrazole | Aniline ortho | Antioxidant studies | |
5 | Nitrophenyl | Pyrazole N1 | Materials science |
DFT studies on allenamide intermediates reveal that electron-deficient carbons preferentially undergo cyclization, guiding regioselective functionalization. This principle underpins the synthesis of imidazol-2-ones 4a–4k, where substituents like halogens or methoxy groups are introduced at specific sites without compromising yield.
Molecular docking investigations have revealed significant potential for 5-(1H-imidazol-2-yl)-2-methylaniline and structurally related compounds to interact with key enzymatic targets in bacterial fatty acid synthesis and viral replication pathways. These studies provide essential insights into binding modes, interaction patterns, and structure-activity relationships.
The fatty acid biosynthesis enzyme FabH (β-ketoacyl-ACP synthase III) represents a critical target for antibacterial drug development [1] [2]. Computational docking studies of imidazole-containing compounds have demonstrated promising interactions with the FabH active site. Benzimidazole-pyrazole amide derivatives, particularly compound 67, have shown remarkable binding affinity with E. coli FabH, achieving docking scores of 82.75 (GOLD score) and binding affinities of -11.0 kcal/mol [3]. The binding mode involves crucial interactions with the catalytic triad consisting of Cys112, His249, and Asn279, where Cys112 participates in acetyl transfer while His249 and Asn279 facilitate decarboxylation reactions [4].
Structural analysis reveals that the imidazole moiety of these compounds occupies the active site cavity effectively, forming multiple hydrogen bonds with key residues [2]. The dioxygenated ring systems commonly found in potent FabH inhibitors enhance binding through additional hydrophobic interactions, while the presence of electron-withdrawing substituents such as nitro groups or halogen atoms significantly improves binding affinity [5]. These compounds demonstrate broad-spectrum antibacterial activity with minimum inhibitory concentration values ranging from 0.98 to 3.13 μg/mL against various bacterial strains [3].
Molecular docking studies have extensively investigated imidazole-containing compounds as inhibitors of viral proteases, particularly the SARS-CoV-2 main protease (Mpro) [6] [7]. Pyranopyrazole derivatives incorporating imidazole-like heterocycles have demonstrated exceptional binding affinity, with compound 27 achieving a docking score of -9.6 kcal/mol against SARS-CoV-2 Mpro [6]. The binding mechanism involves formation of multiple hydrogen bonds with critical residues including Cys145, Ser144, Gly143, and Asn142, creating a stable tetra-hydrogen bonding system that strongly contributes to complex stability.
The compound 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol has shown superior binding characteristics compared to established antiviral agents such as chloroquine when evaluated against COVID-19 receptors 6WCF and 6Y84 [8]. Molecular docking results indicate that the imidazole ring plays a crucial role in stabilizing the protein-ligand complex through specific interactions with the S1 and S2 binding pockets of the viral protease. The presence of the methyl group on the aniline moiety provides additional hydrophobic interactions that enhance overall binding stability.
Advanced QSAR modeling approaches have been employed to establish quantitative relationships between molecular structure and biological activity for 5-(1H-imidazol-2-yl)-2-methylaniline and related imidazole derivatives. These computational models provide predictive frameworks for optimizing compound design and understanding key structural features that govern bioactivity.
Recent machine learning-based QSAR studies of imidazole derivatives have utilized sophisticated algorithms including Random Forest, Support Vector Machines, and artificial neural networks to predict biological activities [9] [10]. These models have achieved high predictive accuracy with correlation coefficients (R²) exceeding 0.8 and cross-validated Q² values above 0.7 for anti-melanoma activity prediction. The most significant molecular descriptors identified include PVSALogP4, which represents van der Waals surface area combined with lipophilicity properties, and SM11AEA(ri), corresponding to spectral moments from augmented edge adjacency matrices weighted by resonance integrals [9].
The machine learning models demonstrate that compounds with higher PVSALogP_4 values, typically those containing halogen atoms and methyl groups on benzene rings, exhibit enhanced biological activity with pIC50 values greater than 6.5 [10]. These findings suggest that 5-(1H-imidazol-2-yl)-2-methylaniline, with its methyl substitution pattern, likely possesses favorable pharmacological properties. The models have successfully predicted nine new analogues with predicted pIC50 values ranging from 6.64 to 7.42, corresponding to sub-micromolar to low micromolar activity ranges [9].
Classical QSAR approaches using Comparative Molecular Field Analysis (CoMFA) have provided valuable insights into the three-dimensional structural requirements for biological activity [11]. These studies reveal that steric and electrostatic field properties are critical determinants of binding affinity and selectivity. For imidazole-containing compounds, the electron-rich character of the imidazole ring system contributes significantly to electrostatic interactions with target proteins.
Structure-activity relationship analysis of tetrahydro-γ-carboline derivatives has demonstrated that substitution patterns significantly influence biological activity [12]. Fluorine substitution, in particular, provides substantial improvements in binding affinity, with increases of 5-fold or greater observed for appropriately substituted compounds. The presence of electron-withdrawing groups such as trifluoromethyl or chloro substituents enhances antimicrobial activity against multiple bacterial strains, supporting the potential therapeutic value of strategically substituted 5-(1H-imidazol-2-yl)-2-methylaniline analogues [13].
QSAR model validation through rigorous statistical analysis and external validation sets has confirmed the reliability of predictive models for imidazole derivatives [14]. Key molecular descriptors consistently identified across multiple studies include molecular weight, calculated logarithm of partition coefficient (CLogP), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts. These descriptors collectively account for the physicochemical properties that govern molecular interactions, membrane permeability, and metabolic stability.
The applicability domain analysis reveals that 5-(1H-imidazol-2-yl)-2-methylaniline falls within the chemical space covered by validated QSAR models, supporting the reliability of activity predictions for this compound [14]. Cross-validation studies using Y-scrambling techniques have confirmed that the observed correlations are not due to chance, with scrambled models showing significantly reduced predictive performance.
Comprehensive DFT calculations provide fundamental insights into the electronic structure, reactivity, and physicochemical properties of 5-(1H-imidazol-2-yl)-2-methylaniline. These quantum mechanical studies are essential for understanding molecular behavior and predicting interactions with biological targets.
DFT calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been extensively applied to characterize imidazole-containing compounds [15] [16]. For similar aniline-imidazole systems, the highest occupied molecular orbital (HOMO) energies typically range from -7.1 to -7.4 eV, while lowest unoccupied molecular orbital (LUMO) energies fall between -1.7 to -1.9 eV, resulting in energy gaps of approximately 5.4 to 5.5 eV [17] [15]. These values indicate moderate reactivity and suggest favorable electronic properties for biological interactions.
The electron density distribution analysis reveals that the imidazole nitrogen atoms serve as primary electron-rich sites, making them favorable for coordination with metal centers or hydrogen bonding interactions with protein residues. The aniline amino group provides additional nucleophilic character, while the methyl substituent contributes to hydrophobic interactions and influences overall molecular conformation [15].
DFT-calculated vibrational frequencies provide detailed information about molecular flexibility and conformational preferences [15] [16]. The calculated infrared spectra show characteristic absorption bands for the imidazole C=N stretching vibrations around 1600-1650 cm⁻¹, while N-H stretching modes appear in the 3200-3500 cm⁻¹ region. These spectroscopic signatures are valuable for experimental validation and structural confirmation.
Raman spectroscopy calculations reveal that the imidazole ring exhibits strong polarizability, contributing to enhanced π-π stacking interactions with aromatic residues in protein binding sites [18]. The calculated polarizability values typically range from 70-80 Ų, indicating significant electronic delocalization within the molecular framework.
DFT calculations of thermodynamic properties provide insights into molecular stability and phase behavior [19]. Calculated standard enthalpy, entropy, and Gibbs free energy values indicate that 5-(1H-imidazol-2-yl)-2-methylaniline possesses favorable thermodynamic stability. The compound exhibits positive solvation energies in aqueous and polar organic solvents, suggesting good solubility characteristics that are important for biological applications.
Temperature-dependent thermodynamic calculations reveal that the compound maintains structural integrity across physiologically relevant temperature ranges, with minimal conformational changes observed up to 310 K [19]. These stability characteristics support the compound's potential for pharmaceutical applications.
Molecular dynamics simulations provide dynamic perspectives on protein-ligand interactions, offering insights into binding stability, conformational changes, and temporal evolution of molecular complexes. These computational studies are essential for understanding the real-time behavior of 5-(1H-imidazol-2-yl)-2-methylaniline in biological systems.
Molecular dynamics simulations of imidazole-containing compounds with protein targets typically employ explicit solvent models using TIP3P water and appropriate force fields such as AMBER ff14SB or CHARMM27 [20] [1]. System preparation involves protein-ligand complex optimization, solvation in cubic water boxes with appropriate dimensions, and neutralization with counterions. Simulation protocols generally include energy minimization, gradual heating from 10 K to 310 K, equilibration phases, and production runs extending from 50 to 200 nanoseconds [20] [9].
Molecular dynamics simulations of SARS-CoV-2 main protease complexes with imidazole-containing inhibitors demonstrate remarkable binding stability with root mean square deviation (RMSD) values stabilizing around 2.0 Å after 170 nanoseconds [6]. The simulation trajectories reveal that imidazole-based compounds maintain consistent interactions with key residues including Cys145, His163, and Glu166 throughout the simulation period. The binding mode remains stable with minimal fluctuations in ligand position and orientation.
For bacterial FabH targets, molecular dynamics studies show that imidazole inhibitors maintain stable interactions with the catalytic triad consisting of Cys112, His249, and Asn279 [4]. The simulations reveal that the dimer interface region, particularly the interaction between Pro88 and Leu315 residues, plays a crucial role in maintaining protein stability and inhibitor binding. RMSD values for FabH-inhibitor complexes typically range from 1.5 to 2.0 Å, indicating good complex stability.
Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations provide quantitative estimates of binding free energies for imidazole-protein complexes [20] [9]. These calculations consistently show favorable binding energies ranging from -25 to -35 kcal/mol for potent FabH inhibitors and -30 to -40 kJ/mol for viral protease inhibitors. The decomposition of binding energy components reveals that van der Waals interactions and electrostatic contributions dominate the binding affinity, while solvation effects provide modest opposing contributions.
Free energy perturbation calculations for HIV-1 protease inhibitors containing imidazole moieties show binding affinities in the range of -8 to -12 kcal/mol [11]. These values correlate well with experimental inhibition constants, validating the computational approaches and providing confidence in predictions for related compounds.
Molecular dynamics simulations reveal important conformational preferences for 5-(1H-imidazol-2-yl)-2-methylaniline and related compounds [9]. The imidazole ring typically maintains planarity throughout simulations, while the aniline moiety exhibits limited rotational flexibility around the connecting bond. The methyl substituent on the aniline ring shows minimal impact on overall molecular conformation but contributes to hydrophobic interactions with protein binding sites.
Root mean square fluctuation (RMSF) analysis indicates that protein residues in the binding site vicinity show reduced flexibility upon ligand binding, suggesting that imidazole inhibitors induce conformational stabilization [6]. This stabilization effect is particularly pronounced in alpha-helical regions near binding sites, where perturbations correlate with enhanced binding affinity and improved inhibitory activity.